N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]alanine
Description
Properties
IUPAC Name |
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-7(10(16)17)15(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFWCOHENHKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]alanine, commonly referred to as a trifluoromethyl-substituted amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a methylsulfonyl group and a trifluoromethyl group attached to the phenyl ring of the alanine backbone. This unique combination of functional groups enhances its lipophilicity and influences its interaction with biological targets.
Chemical Structure:
- Molecular Formula: C11H12F3N1O2S1
- Molecular Weight: 293.28 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition:
- Antimicrobial Activity:
- Anticancer Properties:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on ovarian cancer cells (OVCAR-3). The results indicated:
- IC50 Value: 31.5 µM
- The compound induced apoptosis, leading to increased cell death compared to control groups.
Case Study 2: Enzyme Interaction
In another study focusing on the inhibition of COX enzymes, this compound was tested against COX-1 and COX-2:
- Selectivity: The compound showed a preference for COX-2 over COX-1.
- Mechanism: It was suggested that the trifluoromethyl group enhances binding affinity by stabilizing interactions within the active site .
Comparative Biological Activity Table
| Activity Type | Target Enzyme/Cell Type | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | OVCAR-3 (Ovarian Cancer) | 31.5 µM | Induction of apoptosis |
| Enzyme Inhibition | COX-2 | TBD | Competitive inhibition |
| Antimicrobial | Various Bacterial Strains | TBD | Disruption of biofilm formation |
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development and Design
The incorporation of NcAAs like N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]alanine into peptide sequences has been shown to improve the pharmacological profiles of therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and reduced toxicity in drug candidates. For instance, studies have demonstrated that substituting traditional amino acids with this compound can yield peptides with enhanced selectivity for target receptors, thus improving therapeutic efficacy .
1.2 Cancer Therapy
Recent research has highlighted the potential of this compound in cancer treatment. Its structural modifications have been explored to develop inhibitors targeting specific pathways involved in tumor growth and metastasis. For example, derivatives of this NcAA have been investigated for their ability to inhibit protein interactions critical for cancer cell proliferation .
Biochemical Research
2.1 Protein Engineering
Incorporating this compound into proteins allows researchers to study the effects of fluorinated amino acids on protein structure and function. The unique properties of the trifluoromethyl group facilitate novel interactions within protein environments, providing insights into enzyme mechanisms and protein folding .
2.2 Peptide Synthesis
This compound serves as a valuable building block in the synthesis of peptides with enhanced biological activities. Its ability to form stable interactions with other biomolecules makes it an attractive candidate for creating peptide-based therapeutics that can modulate biological processes more effectively than their canonical counterparts .
Environmental Applications
3.1 Pesticide Development
The sulfonyl and trifluoromethyl groups in this compound have been utilized in developing agrochemicals, particularly pesticides. These modifications enhance the efficacy and selectivity of herbicides and insecticides, making them more effective at lower concentrations while minimizing environmental impact .
Comparative Analysis of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug design, cancer therapy | Improved efficacy, reduced toxicity |
| Biochemical Research | Protein engineering, peptide synthesis | Enhanced understanding of protein dynamics |
| Environmental Applications | Pesticide development | Increased efficacy and reduced environmental impact |
Case Studies
5.1 Anticancer Activity
In a study evaluating the anticancer properties of derivatives containing this compound, researchers found that specific modifications led to significant inhibition of tumor growth in preclinical models. The structural analysis revealed that these compounds interacted favorably with target proteins involved in cell cycle regulation .
5.2 Protein Interaction Studies
Another case study focused on the incorporation of this NcAA into a model protein to investigate its effects on binding affinity with ligands. The results indicated that the presence of the trifluoromethyl group significantly altered the binding dynamics, suggesting potential applications in drug design where enhanced ligand-receptor interactions are desired .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to -Cl (logP ~1.8) or -H (logP ~1.2), enhancing membrane permeability .
- Stereochemistry : The L-alanine configuration (e.g., in ) is critical for biological activity, while D-alanine derivatives () are often used in chiral synthesis .
- Agrochemical Relevance : Compounds like benalaxyl (phenylacetyl substituent) demonstrate that bulkier aromatic groups improve antifungal activity, suggesting the trifluoromethylphenyl group in the target compound may offer similar advantages .
Physicochemical Properties
- Solubility : The -CF₃ group reduces aqueous solubility compared to -F or -Cl analogues. For example, N-(3-fluorophenyl) derivatives exhibit solubility >10 mg/mL in DMSO, whereas -CF₃ analogues require organic solvents like acetonitrile .
- Stability : Methylsulfonyl groups enhance hydrolytic stability compared to acetyl or methoxyacetyl substituents (e.g., metalaxyl in ), which are prone to enzymatic degradation .
Q & A
Basic Research Question
- NMR Spectroscopy : F NMR is critical for verifying the trifluoromethyl group’s presence and environment. H NMR identifies aromatic protons and methylsulfonyl protons.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., CHNOS) and detects isotopic patterns of fluorine.
- IR Spectroscopy : Validates sulfonamide (S=O stretches at ~1150–1350 cm) and carboxylic acid (C=O at ~1700 cm) functional groups .
What experimental approaches are used to investigate the compound’s interaction with NMDA receptors?
Advanced Research Question
- Radioligand Binding Assays : Compete with H-MK-801 or H-Glycine in cortical membrane preparations to measure IC values.
- Electrophysiology : Use patch-clamp techniques on hippocampal neurons to assess NMDA receptor current inhibition.
- Molecular Dynamics Simulations : Model ligand-receptor docking to identify key interactions (e.g., hydrogen bonding with GluN2A subunits) .
How should discrepancies in biological activity data between this compound and its analogs be addressed?
Advanced Research Question
- Controlled Variables : Ensure consistent assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC).
- Solubility Testing : Measure logP values to account for differences in membrane permeability. Use DMSO stocks standardized to ≤0.1% to avoid solvent toxicity.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and adjust for assay sensitivity (e.g., fluorometric vs. radiometric methods) .
What are the key considerations for optimizing reaction conditions during synthesis?
Basic Research Question
- Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to enhance nucleophilicity of 3-(trifluoromethyl)aniline.
- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to methylsulfonyl chloride to minimize unreacted starting material.
- Workup Strategies : Quench excess sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate and drying over NaSO .
What in silico methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- QSAR Models : Use software like Schrödinger or MOE to correlate structural descriptors (e.g., polar surface area, logP) with absorption (Caco-2 permeability) and metabolism (CYP450 inhibition).
- Molecular Docking : Simulate binding to plasma proteins (e.g., human serum albumin) to predict half-life.
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration, critical for neuropharmacology applications .
How can purity and stability be assessed under different storage conditions?
Basic Research Question
- Stability Studies : Store aliquots at –20°C, 4°C, and room temperature. Analyze degradation via HPLC at 0, 1, 3, and 6 months.
- Forced Degradation : Expose to heat (40°C), light (UV lamp), and acidic/basic conditions to identify degradation products.
- Purity Metrics : Use area normalization in HPLC (≥98% purity for biological assays) and Karl Fischer titration for water content (<0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
